molecular formula C13H20N4O3S B6438926 1-(cyclopropanesulfonyl)-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane CAS No. 2548977-49-5

1-(cyclopropanesulfonyl)-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane

Cat. No.: B6438926
CAS No.: 2548977-49-5
M. Wt: 312.39 g/mol
InChI Key: NNNADXSEILMRER-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a cyclopropanesulfonyl group at position 1 and a 5-methoxypyrimidin-2-yl group at position 2.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-20-11-9-14-13(15-10-11)16-5-2-6-17(8-7-16)21(18,19)12-3-4-12/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNADXSEILMRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Cyclopropanesulfonyl Group: This step involves the reaction of cyclopropane with sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Methoxypyrimidine Moiety: This can be achieved through a nucleophilic substitution reaction where a methoxypyrimidine derivative reacts with an appropriate leaving group.

    Construction of the Diazepane Ring: The final step involves the cyclization of an appropriate diamine precursor under acidic or basic conditions to form the diazepane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The methoxypyrimidine moiety can be reduced to form corresponding amine derivatives.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the methoxypyrimidine moiety can yield amine derivatives.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the methoxypyrimidine moiety can participate in π-π interactions. The diazepane ring provides structural rigidity, allowing the compound to fit into specific binding sites.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinyl Substituents

Compounds with pyrimidinyl substituents on the 1,4-diazepane ring are well-documented. Key examples include:

Compound Name Substituents on Pyrimidine Key Properties/Activities Synthesis Yield Reference ID
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-1,4-diazepane hydrochloride 6-Cl, 2-SMe Reported as a nicotinic receptor ligand Not specified
1-[5-Ethyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-1,4-diazepane 5-Et, 2-(4-MeOPh), 6-Me Structural diversity for receptor modulation Not specified
1-(4-Chloro-5-methyl-pyrimidin-2-yl)-1,4-diazepane hydrochloride 4-Cl, 5-Me Potential CNS activity Not specified

Key Observations :

  • The 5-methoxy group in the target compound may enhance solubility compared to chloro or methylthio substituents .
  • Ethyl and methyl groups on pyrimidine (e.g., ) could increase lipophilicity, affecting blood-brain barrier penetration.

Sulfonyl-Containing 1,4-Diazepanes

Sulfonyl groups are critical for hydrogen bonding and metabolic stability:

Compound Name Sulfonyl Group Biological Relevance Reference ID
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane Methanesulfonyl Enhanced receptor selectivity in nicotinic ligands
Target Compound Cyclopropanesulfonyl Potential steric and electronic modulation N/A

Key Observations :

  • Cyclopropanesulfonyl may offer improved metabolic stability over methanesulfonyl due to reduced susceptibility to oxidative metabolism .

Aryl-Substituted 1,4-Diazepanes

Aryl groups on the diazepane ring influence binding affinity and selectivity:

Compound Name Aryl Group Activity/Selectivity Reference ID
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Cl-phenylpyrazole Selective 5-HT7R antagonist; reduces self-grooming in mice
1-(Pyridin-3-yl)-1,4-diazepane (NS3531) Pyridin-3-yl Nicotinic acetylcholine receptor agonist

Key Observations :

  • The 5-methoxypyrimidinyl group in the target compound may mimic pyridine/pyrazole interactions observed in , but with distinct electronic effects due to the methoxy substituent.
  • Pyrimidine-based ligands often exhibit higher selectivity than pyridine analogs due to additional hydrogen-bonding sites .

Yield Comparison :

  • Pyrimidine-diazepane couplings often yield 44–98% depending on substituents .
  • Sulfonylation typically achieves >70% yield with optimized conditions .

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